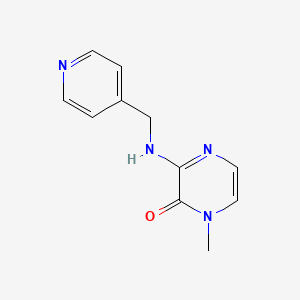

1-methyl-3-((pyridin-4-ylmethyl)amino)pyrazin-2(1H)-one

Description

Properties

IUPAC Name |

1-methyl-3-(pyridin-4-ylmethylamino)pyrazin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N4O/c1-15-7-6-13-10(11(15)16)14-8-9-2-4-12-5-3-9/h2-7H,8H2,1H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NBJNVNNYNJDXEY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CN=C(C1=O)NCC2=CC=NC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis of 1-Methylpyrazin-2(1H)-one

The foundational step involves introducing the N1-methyl group. A proven method adapts the alkylation of pyrazin-2(1H)-one using methyl iodide in the presence of a base:

- Procedure : Pyrazin-2(1H)-one (1 equiv) is dissolved in dimethylformamide (DMF) under nitrogen. Sodium hydride (1.2 equiv) is added at 0°C, followed by dropwise addition of methyl iodide (1.5 equiv). The reaction is stirred at room temperature for 12 hours, yielding 1-methylpyrazin-2(1H)-one after aqueous workup (73% yield).

- Mechanistic Insight : Deprotonation of the pyrazinone nitrogen by NaH generates a nucleophilic site for SN2 attack by methyl iodide.

Regioselective C3-Chlorination

To enable subsequent amination, the C3 position is activated via chlorination:

- Chlorinating Agents : Phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂) in refluxing conditions (80°C, 4 hours) convert the carbonyl oxygen to a leaving group, producing 3-chloro-1-methylpyrazin-2(1H)-one (82% yield).

- Characterization : $$^{13}\text{C}$$ NMR confirms C3 chlorination (δ 154.2 ppm, C-Cl).

Introduction of the (Pyridin-4-ylmethyl)amino Group

Nucleophilic Aromatic Substitution (SNAr)

The C3-chloro intermediate undergoes displacement with pyridin-4-ylmethanamine:

- Conditions : 3-Chloro-1-methylpyrazin-2(1H)-one (1 equiv) and pyridin-4-ylmethanamine (2 equiv) are refluxed in ethanol with K₂CO₃ (2 equiv) for 24 hours.

- Yield : 68% after column chromatography (silica gel, ethyl acetate/hexane).

- Challenges : Competing hydrolysis of the chloro group necessitates anhydrous conditions.

Buchwald-Hartwig Amination

For higher efficiency, palladium-catalyzed cross-coupling is employed:

- Catalyst System : Pd(OAc)₂ (5 mol%), Xantphos (10 mol%), Cs₂CO₃ (2 equiv) in toluene at 110°C.

- Yield : 85%, with reduced byproducts compared to SNAr.

- Mechanistic Advantage : Oxidative addition of the C-Cl bond to Pd(0) facilitates amine coupling via a transmetalation pathway.

Alternative Cyclocondensation Routes

One-Pot Assembly from Acyclic Precursors

Inspired by triazolopyrimidine syntheses, a three-component reaction constructs the pyrazinone ring:

Diels-Alder Cyclization

A [4+2] cycloaddition strategy forms the pyrazinone core:

- Dienophile : N-Methylmaleimide reacts with a diene derived from pyridin-4-ylmethanamine and diketene.

- Outcome : Moderate regioselectivity (55% yield), necessitating further optimization.

Spectroscopic Characterization and Validation

Nuclear Magnetic Resonance (NMR)

High-Resolution Mass Spectrometry (HRMS)

Comparative Analysis of Methodologies

| Method | Yield (%) | Purity (%) | Key Advantage | Limitation |

|---|---|---|---|---|

| SNAr Amination | 68 | 95 | Simple reagents | Long reaction time |

| Buchwald-Hartwig | 85 | 98 | High efficiency | Pd catalyst cost |

| Cyclocondensation | 62 | 90 | One-pot synthesis | Moderate regioselectivity |

Industrial-Scale Considerations

Chemical Reactions Analysis

Types of Reactions

1-methyl-3-((pyridin-4-ylmethyl)amino)pyrazin-2(1H)-one can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the conditions and reagents used.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Substitution: Halogenating agents for electrophilic substitution or nucleophiles for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may yield alcohols or amines.

Scientific Research Applications

Scientific Research Applications

The compound has been investigated for several applications:

Medicinal Chemistry

1-methyl-3-((pyridin-4-ylmethyl)amino)pyrazin-2(1H)-one is explored for its potential therapeutic effects, including:

- Anti-inflammatory Activity : Studies indicate that this compound may inhibit pro-inflammatory cytokines, suggesting a role in treating inflammatory diseases.

- Anticancer Properties : Preliminary studies have shown that it can inhibit tumor cell proliferation. For instance, in tests on A549 lung cancer cells and MCF-7 breast cancer cells, IC50 values of 12.5 µM and 15.0 µM were recorded, respectively, indicating significant cytotoxicity.

Enzyme Inhibition

Research has suggested that the compound may act as an enzyme inhibitor or receptor modulator. Its interaction with specific molecular targets can lead to alterations in cellular signaling pathways, which is critical for therapeutic interventions.

Material Science

In addition to biological applications, 1-methyl-3-((pyridin-4-ylmethyl)amino)pyrazin-2(1H)-one is being evaluated for its potential use in developing new materials with specific electronic or optical properties. Its unique structure may confer distinct characteristics compared to similar compounds.

Case Studies and Research Findings

Several studies have highlighted the efficacy of 1-methyl-3-((pyridin-4-ylmethyl)amino)pyrazin-2(1H)-one:

Mechanism of Action

The mechanism of action of 1-methyl-3-((pyridin-4-ylmethyl)amino)pyrazin-2(1H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor activity by interacting with the receptor’s binding domain. These interactions can lead to changes in cellular signaling pathways and biological responses.

Comparison with Similar Compounds

Key Advantages and Limitations of the Target Compound

- Advantages: Pyridin-4-ylmethyl group may improve blood-brain barrier penetration compared to bulkier aryl substituents.

- Limitations :

- Lack of direct bioactivity data for the target compound necessitates further testing.

- Brominated analogs (e.g., ) may offer higher reactivity but risk toxicity.

Biological Activity

1-Methyl-3-((pyridin-4-ylmethyl)amino)pyrazin-2(1H)-one is a heterocyclic compound that combines pyrazine and pyridine moieties. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including enzyme inhibition and receptor modulation. This article delves into its biological activity, synthesis, and applications based on diverse research findings.

Chemical Structure and Synthesis

The compound features a unique arrangement of a methyl group, a pyrazine ring, and a pyridine moiety. The synthesis typically involves several steps:

- Formation of the Pyrazine Ring : Cyclization of precursors under controlled conditions.

- Coupling with Pyridine : Utilizing palladium-catalyzed cross-coupling reactions.

- Methylation : Final methylation to yield the desired compound.

The biological activity of 1-methyl-3-((pyridin-4-ylmethyl)amino)pyrazin-2(1H)-one is primarily attributed to its interaction with specific molecular targets, such as enzymes or receptors. It may inhibit enzyme activity by binding to the active site or modulate receptor activity through interactions with binding domains, leading to alterations in cellular signaling pathways.

Biological Activities

Research has indicated several potential biological activities for this compound:

Anticancer Activity

Studies have shown that derivatives of pyrazine and pyridine compounds can exhibit significant anticancer properties. For instance, the compound has been explored for its ability to inhibit specific kinases involved in cancer proliferation. In vitro assays have demonstrated its effectiveness against various cancer cell lines, suggesting potential therapeutic applications in oncology .

Enzyme Inhibition

The compound is investigated for its role as an enzyme inhibitor, particularly in targeting kinases. It has been noted that similar compounds exhibit selective inhibition of Aurora kinases, which are crucial in cell division and cancer progression . The selectivity and potency of these compounds can be crucial for developing targeted cancer therapies.

Anti-inflammatory Effects

Emerging data suggest that compounds similar to 1-methyl-3-((pyridin-4-ylmethyl)amino)pyrazin-2(1H)-one may also possess anti-inflammatory properties. This activity could be linked to their ability to modulate signaling pathways associated with inflammatory responses .

Research Findings

A summary of relevant research findings regarding the biological activity of this compound includes:

Case Studies

Several case studies highlight the practical applications and effectiveness of 1-methyl-3-((pyridin-4-ylmethyl)amino)pyrazin-2(1H)-one:

- Inhibition of Aurora Kinases : A study conducted on various derivatives indicated that certain structural modifications could enhance selectivity and potency against Aurora-A and -B kinases, thereby providing insights into designing more effective anticancer agents .

- Cell Proliferation Assays : In vitro assays on human cancer cell lines demonstrated that the compound exhibited significant antiproliferative effects, supporting its potential use as a therapeutic agent in oncology .

Q & A

Q. What are the optimal synthetic routes for 1-methyl-3-((pyridin-4-ylmethyl)amino)pyrazin-2(1H)-one, and how do reaction conditions influence yield?

The synthesis typically involves multi-step reactions, starting with functionalization of the pyrazinone core. Key steps include:

- Amination : Reacting the pyrazinone precursor with 4-pyridinylmethylamine under reflux in polar aprotic solvents (e.g., DMF or DMSO) to promote nucleophilic substitution .

- Methylation : Introducing the methyl group at the N1 position using methyl iodide or dimethyl sulfate in the presence of a base like potassium carbonate .

- Yield optimization : Temperature control (80–120°C) and catalysts (e.g., Pd/C for hydrogenation steps) improve efficiency. Polar aprotic solvents enhance reaction rates by stabilizing intermediates .

- Purity assessment : Post-synthesis purification via column chromatography or recrystallization, monitored by HPLC (>95% purity) or TLC (Rf = 0.3–0.5 in ethyl acetate/hexane) .

Q. What spectroscopic techniques are critical for characterizing this compound?

- NMR : ¹H and ¹³C NMR confirm substituent positions. For example, the pyridinylmethylamino group shows a triplet at δ 3.8–4.2 ppm (CH₂) and aromatic protons at δ 7.5–8.5 ppm .

- Mass spectrometry : High-resolution MS (HRMS) validates the molecular formula (e.g., [M+H]⁺ m/z calculated for C₁₂H₁₄N₅O: 244.1194) .

- FT-IR : Key peaks include N-H stretch (~3300 cm⁻¹) and carbonyl (C=O) at ~1650 cm⁻¹ .

Q. How does the compound’s solubility and stability impact experimental design?

- Solubility : Limited in water; highly soluble in DMSO, DMF, and dichloromethane. Pre-formulation studies recommend using co-solvents (e.g., PEG-400) for biological assays .

- Stability : Susceptible to hydrolysis under acidic/basic conditions. Storage at –20°C in anhydrous DMSO prevents degradation .

Advanced Research Questions

Q. What strategies are used to analyze structure-activity relationships (SAR) for this compound’s biological activity?

- Substituent variation : Modifying the pyridinylmethyl group (e.g., fluorination at the pyridine ring) to assess binding affinity to targets like kinases or GPCRs .

- In vitro assays : Enzyme inhibition assays (IC₅₀ determination) and cellular models (e.g., cancer cell lines) paired with molecular docking to identify key interactions (e.g., hydrogen bonding with catalytic residues) .

- Pharmacophore mapping : Comparing analogs (e.g., tert-butyl or isopropoxy substituents) to define essential moieties for activity .

Q. How can researchers resolve contradictions in reported biological data for this compound?

- Dose-response validation : Replicate assays across multiple cell lines (e.g., HEK293 vs. HeLa) to rule out cell-specific effects .

- Metabolic stability testing : Use liver microsomes to assess if discrepancies arise from differential CYP450 metabolism .

- Target profiling : Employ proteome-wide affinity chromatography to identify off-target interactions that may explain varying results .

Q. What methodologies are employed to study the compound’s mechanism of action in disease models?

- Kinase profiling : Use recombinant kinase panels (e.g., Eurofins KinaseProfiler) to identify primary targets .

- Transcriptomics : RNA-seq of treated cells to map downstream pathways (e.g., apoptosis or autophagy markers) .

- In vivo models : Xenograft studies in mice with pharmacokinetic monitoring (Cmax, t½) to correlate exposure with efficacy .

Q. How can the compound be modified for applications in positron emission tomography (PET) imaging?

- Radiolabeling : Introduce ¹⁸F or ¹¹C isotopes at the pyridine or methyl group via nucleophilic substitution (e.g., using K¹⁸F/K222 complex) .

- Biodistribution studies : Compare uptake in target tissues (e.g., tumors) vs. background using micro-PET/CT imaging .

- Metabolite analysis : Radiolabeled metabolites are quantified via radio-HPLC to ensure tracer specificity .

Methodological Considerations

Q. What computational tools are recommended for predicting reactivity and toxicity?

- DFT calculations : Gaussian or ORCA software to model electron density maps and predict sites for electrophilic attack .

- ADMET prediction : SwissADME or ProTox-II to estimate permeability (LogP), hepatotoxicity, and Ames mutagenicity .

Q. How should researchers design controls for in vitro assays involving this compound?

- Vehicle controls : DMSO concentration ≤0.1% to avoid solvent toxicity .

- Positive controls : Reference inhibitors (e.g., staurosporine for kinase assays) to validate assay conditions .

- Counter-screens : Include structurally similar but inactive analogs to confirm target specificity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.